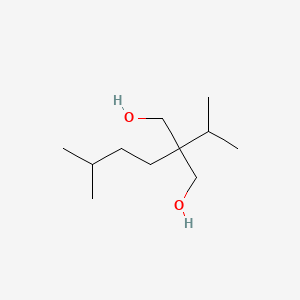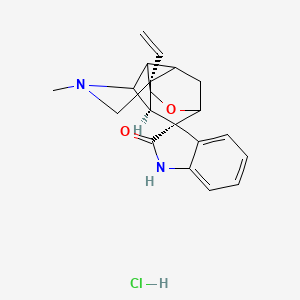
Lithium dicyclohexylamide
説明
Lithium dicyclohexylamide is an organometallic compound with the chemical formula LiN(C6H11)2 . It is a colorless to pale yellow solid that is stable and colorless in air, but reacts violently with water . It is commonly used as a reagent and ligand in organic synthesis .
Synthesis Analysis
The preparation of Lithium dicyclohexylamide is usually achieved by adding ammonia gas in diethyl ether and adding butyl lithium . The resulting Lithium dicyclohexylamide can be purified by crystallization or solvent distillation .Molecular Structure Analysis
The molecular formula of Lithium dicyclohexylamide is C12H22LiN . Its molecular weight is 187.25 .Chemical Reactions Analysis
Lithium dicyclohexylamide allows fast and convenient in situ trapping flow metalations of a broad range of functionalized arenes, heteroarenes and acrylate derivatives in the presence of various metal salts .Physical And Chemical Properties Analysis
Lithium dicyclohexylamide is a colorless to pale yellow solid . It is stable and colorless in air, but reacts violently with water . It has a melting point of about 80-90 °C and is soluble in polar organic solvents such as diethyl ether and toluene at normal temperature .科学的研究の応用
Transition-Metal-Free Chemistry
Lithium dicyclohexylamide (Cy2NLi) has been explored for its role in transition-metal-free Fischer-Tropsch chemistry. This compound reacts with syn-gas or CO to generate intermediates with carbene character, facilitating sequential C-C and C-H bond formations. This provides a metal-free avenue to fundamental reactions in the Fischer-Tropsch process, a key area in chemical synthesis (Xu et al., 2021).
Neurological Research
In neurological research, lithium compounds, including lithium dicyclohexylamide, have been used to study various aspects of brain function and disorders. For instance, lithium has been shown to modify RNA levels in a type-specific manner in neuroblastoma neuronal cultures, which could be relevant to Alzheimer's Disease research (Maloney et al., 2019). Another study demonstrated the accumulation of lithium in the hippocampus of patients with bipolar disorder, highlighting the significance of lithium in emotion processing and regulation (Stout et al., 2020).
Systems Pharmacology and Neurodegenerative Diseases
Lithium's role in systems pharmacology and its potential use in treating Alzheimer's Disease has been a subject of interest. It has been found to influence pathways involved in AD-related pathophysiology, such as inhibiting GSK3-β, which is implicated in tau phosphorylation and amyloid-β induced neurotoxicity (Hampel et al., 2019).
Potential in Repurposing for Other Disorders
Lithium's neuroprotective properties and its modulation of mechanisms like inflammation, oxidative stress, and autophagy make it a candidate for repurposing in treating neurodegenerative diseases like Alzheimer's Disease (Damri et al., 2020).
Hemostasis, Wound Healing, and Hair Regrowth
Research has also explored lithium's role in improving hemostasis, wound healing, and hair regrowth. Lithium-containing formulations have shown efficacy in these areas, potentially opening new therapeutic avenues (Verma et al., 2020).
Circadian Rhythms
Lithium has been studied for its effects on circadian rhythms. Research involving real-time monitoring of clock gene expression in mice suggests that lithium influences the circadian period in peripheral clock gene expression rhythms (Sawai et al., 2019).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
lithium;dicyclohexylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N.Li/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h11-12H,1-10H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZGVHYSMVGNOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CCC(CC1)[N-]C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22LiN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194055 | |
| Record name | Lithium dicyclohexylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium dicyclohexylamide | |
CAS RN |
4111-55-1 | |
| Record name | Lithium dicyclohexylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004111551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium dicyclohexylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium dicyclohexylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Imidazo[1,2-f]phenanthridine](/img/structure/B1589575.png)
![2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one](/img/structure/B1589576.png)


![7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]-](/img/structure/B1589580.png)




![(2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1589588.png)